

LC-MS/MS analysis of Oxymorphone hydrochloride in plasma

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Compound of Interest

Compound Name: Oxymorphone hydrochloride

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An Application Note for the Quantitative Analysis of Oxymorphone in Human Plasma using LC-MS/MS

Introduction

Oxymorphone is a potent semi-synthetic opioid analgesic used for the management of moderate to severe pain.[1] It is a metabolite of oxycodone and is also available as a standalone medication.[2][3] Accurate and reliable quantification of oxymorphone in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research to ensure efficacy and prevent toxicity. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **oxymorphone hydrochloride** in human plasma. The method is designed for researchers, scientists, and drug development professionals requiring a precise and validated analytical procedure.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol outlines the extraction of oxymorphone from a plasma matrix. The use of a deuterated internal standard (Oxymorphone-d3) is recommended to ensure accuracy by correcting for matrix effects and variability during sample preparation.

Materials:

- Human plasma samples
- **Oxymorphone hydrochloride** standard
- Oxymorphone-d3 internal standard (IS)
- 0.1% Formic acid in water
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or HCB)[3][4][5]
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)

Procedure:

- **Sample Thawing:** Thaw frozen plasma samples at room temperature.
- **Spiking:** To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., containing Oxymorphone-d3).[4] For calibration standards and quality control (QC) samples, spike with the appropriate concentration of oxymorphone standard solution.
- **Dilution & Acidification:** Add 350 µL of 0.1% formic acid to the plasma mixture and vortex thoroughly.[4]
- **SPE Cartridge Conditioning:** Condition the SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of 0.1% formic acid solution.[4]
- **Loading:** Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 1.0 mL of 0.1% formic acid to remove interferences.

- Elution: Elute the analyte and internal standard with 500 μ L of methanol into a clean collection tube.^[4]
- Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the mobile phase (e.g., 50:50 mixture of 1 mM ammonium formate and acetonitrile with 0.1% formic acid) and vortex.^[4]
- Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are a representative example for the chromatographic separation and mass spectrometric detection of oxymorphone.

Data Presentation

Quantitative data for the LC-MS/MS analysis of oxymorphone are summarized below.

Table 1: Liquid Chromatography and Mass Spectrometry Parameters

Parameter	Condition
LC System	High-Performance Liquid Chromatography (HPLC) System
Column	C18 reverse-phase column (e.g., YMC ODS-AQ, 2.0 x 100 mm, 5 µm) or similar[2][6]
Mobile Phase A	0.1% Formic acid in water or 1 mM Ammonium Formate[4][6]
Mobile Phase B	Acetonitrile or Methanol[6][7]
Flow Rate	0.2 - 0.4 mL/min[6][7]
Elution Mode	Isocratic or Gradient[2][6][7][8]
Injection Volume	10 µL[6][9]
Column Temperature	22°C - 40°C
Autosampler Temperature	10°C[6][9]
MS System	Triple Quadrupole Mass Spectrometer
Ionization Source	Electrospray Ionization (ESI), Positive Mode[4][7]
Capillary Voltage	3.9 kV[6][9]
Source Temperature	250°C - 400°C[4]
Nebulizer Gas	Nitrogen, 3.0 L/min[4]
Drying Gas	Nitrogen, 10.0 L/min[4]
Collision Gas	Argon[6][9]
Detection Mode	Multiple Reaction Monitoring (MRM)[7]

Table 2: MRM Transitions and Parameters for Oxymorphone and Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Oxymorphone	302.1	284.0	150	16
Oxymorphone-d3	305.0	287.0	150	16

Note: The m/z 302 to 284 transition is commonly used for oxymorphone analysis.[\[6\]](#)[\[10\]](#)

Table 3: Calibration Curve and Linearity

Parameter	Result
Calibration Range	0.1 - 100 ng/mL [2] [8] or 0.2 - 250 ng/mL [3] [5] [6] [9]
Regression Model	Linear or Quadratic, weighted (1/x) [6]
Correlation Coefficient (R^2)	≥ 0.995 [3]

Table 4: Precision and Accuracy Data

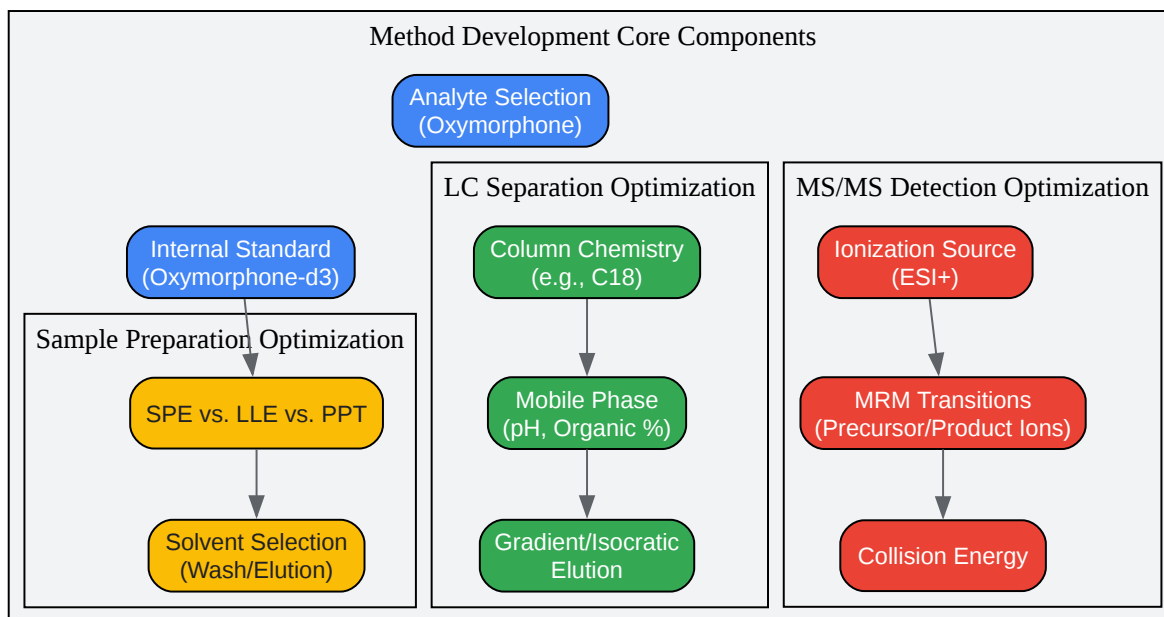
QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%RE)	Inter-day Precision (%CV)	Inter-day Accuracy (%RE)
LLOQ	0.2	$\leq 12.8\%$ [5]	$\pm 15.9\%$ [5]	$< 15\%$ [8]	$> 90\%$ [8]
Low	0.5	$< 15\%$ [8]	$> 90\%$ [8]	$< 15\%$ [8]	$> 90\%$ [8]
Medium	40	$< 15\%$ [8]	$> 90\%$ [8]	$< 15\%$ [8]	$> 90\%$ [8]
High	75	$< 15\%$ [8]	$> 90\%$ [8]	$< 15\%$ [8]	$> 90\%$ [8]
Validation criteria typically require precision (%CV) to be $\leq 15\%$ ($\leq 20\%$ for LLOQ) and accuracy (%RE) to be within $\pm 15\%$ ($\pm 20\%$ for LLOQ).[7][8]					

Table 5: Recovery and Stability

Parameter	Result
Extraction Recovery	79.5% - 87.9%[5]
Bench-top Stability	Stable in plasma for at least 5 hours at room temperature.[8]
Freeze-Thaw Stability	Stable for at least three freeze-thaw cycles.[3][8]
Autosampler Stability	Stable in reconstituted solution for at least 48 hours at 8°C.[3][8]

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis of oxymorphone in plasma.



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Caption: Logical relationships in LC-MS/MS method development for oxymorphone.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable protocol for the quantification of **oxymorphone hydrochloride** in human plasma. The procedure, involving solid-phase extraction followed by tandem mass spectrometry, demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery.[5][8] This application note serves as a comprehensive guide for laboratories aiming to implement a robust analytical method for oxymorphone, suitable for high-throughput analysis in clinical and research settings.

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